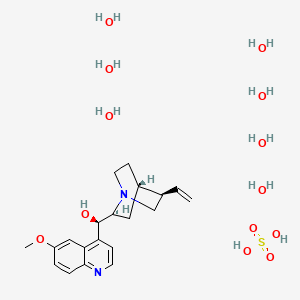
(R)-1-((Benzyloxy)carbonyl)-2-methylpyrrolidine-2-carboxylic acid
Descripción general
Descripción
“®-1-((Benzyloxy)carbonyl)-2-methylpyrrolidine-2-carboxylic acid” is a complex organic compound. The benzyloxycarbonyl group (also known as the carbobenzyloxy or Z group) is an important component of this molecule. It is an organyl group of formula ‒COOCH2Ph . This group is often introduced into a molecule by chemical modification of a functional group in order to obtain chemoselectivity in a subsequent chemical reaction .
Synthesis Analysis
The synthesis of such compounds often involves carbonylation reactions, which are an atom-efficient toolbox to convert a variety of easily available substrates into valuable carbonylated products including aldehydes, ketones, esters, amides, and carboxylic acids . The carbonylation reactions represent an atom-efficient toolbox to convert a variety of easily available substrates .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a benzyloxycarbonyl group, which is an organyl group of formula ‒COOCH2Ph . This group is often introduced into a molecule by chemical modification of a functional group in order to obtain chemoselectivity in a subsequent chemical reaction .Chemical Reactions Analysis
The carbonyl group is a key component in many chemical reactions. It is inherently polar, with the electron pairs that constitute the double bond being held closer to the oxygen atom than to the carbon atom . This polarity allows the carbonyl group to enter into a variety of chemical reactions; nucleophilic reagents (electron-rich reagents) are attracted to the carbon atom, whereas electrophilic reagents (electron-seeking reagents) are attracted to the oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are largely determined by the presence of the carbonyl group. Compounds containing a carbonyl group have higher melting and boiling points than hydrocarbons containing the same number of carbon atoms and are more soluble in polar solvents such as water .Aplicaciones Científicas De Investigación
Synthesis of α,β-Unsaturated Carbonyl Compounds
This compound could be used in the synthesis of α,β-unsaturated carbonyl compounds . These compounds are key building blocks in organic chemistry and their catalytic synthesis has received significant attention during the past decades .
Reformatsky Reaction
The compound could be used in the Reformatsky Reaction . This reaction involves the formation of ester-stabilized organozinc reagents and their addition to carbonyl compounds . The organozinc compounds react as the nucleophilic partner in an addition to give β-hydroxy esters .
Carboxylic Acid Synthesis
The compound could be used in the synthesis of carboxylic acids . The use of potassium persulfate enables an aerobic oxidation of benzyl substrates to provide aryl carbonyl compounds including acetophenones, benzophenones, imides, and benzoic acids under mild conditions in the presence of pyridine .
Synthesis of β-Hydroxyl Esters
In the presence of ketones or aldehydes, the organozinc compounds react as the nucleophilic partner in an addition to give β-hydroxy esters . This could be a potential application of the compound.
Synthesis of Acetophenones and Benzophenones
The compound could be used in the synthesis of acetophenones and benzophenones . These are important compounds in organic chemistry and are used in various applications including the manufacture of pharmaceuticals and fragrances .
Synthesis of Imides
The compound could be used in the synthesis of imides . Imides are used in a variety of applications including the manufacture of pharmaceuticals, dyes, and agricultural chemicals .
Mecanismo De Acción
Target of Action
It is known that the compound is a key building block in organic chemistry .
Biochemical Pathways
The compound plays a crucial role in the synthesis of α,β-unsaturated carbonyl compounds by carbonylation reactions . These compounds are key building blocks in organic chemistry and their catalytic synthesis has received significant attention over the past decades .
Pharmacokinetics
The compound’s role in the synthesis of α,β-unsaturated carbonyl compounds suggests that it may have significant bioavailability .
Result of Action
The compound’s action results in the synthesis of valuable α,β-unsaturated carbonylated products including aldehydes, ketones, esters, amides, and carboxylic acids . These products are crucial in various biochemical reactions and pathways.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the use of potassium persulfate enables an aerobic oxidation of benzyl substrates to provide aryl carbonyl compounds under mild conditions in the presence of pyridine . This suggests that the compound’s action can be influenced by the presence of other chemicals and environmental conditions.
Direcciones Futuras
The catalytic reduction of carboxylic acid derivatives has witnessed a rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts . The future directions in this field could involve further exploration of these catalytic processes, with a focus on improving efficiency and selectivity .
Propiedades
IUPAC Name |
(2R)-2-methyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-14(12(16)17)8-5-9-15(14)13(18)19-10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3,(H,16,17)/t14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUQYVRDBWUEOR-CQSZACIVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1C(=O)OCC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCCN1C(=O)OCC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10735699 | |
| Record name | 1-[(Benzyloxy)carbonyl]-2-methyl-D-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-((Benzyloxy)carbonyl)-2-methylpyrrolidine-2-carboxylic acid | |
CAS RN |
63399-74-6 | |
| Record name | 1-[(Benzyloxy)carbonyl]-2-methyl-D-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-1-((Benzyloxy)carbonyl)-2-methylpyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B3029287.png)











